Fmoc-2,4-dichloro-D-homophenylalanine
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Overview
Description
Fmoc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative used primarily in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s molecular formula is C25H21Cl2NO4, and it has a molecular weight of 470.34 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production of Fmoc-2,4-dichloro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,4-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and organic solvents like dimethylformamide (DMF) are commonly used.
Deprotection Reactions: Piperidine in DMF is typically used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound and the deprotected amino acid .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2,4-dichloro-D-homophenylalanine is used in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The dichloro groups can act as probes to investigate the binding sites and mechanisms of various biological molecules .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including drug development, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-2,4-dichloro-D-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions. The dichloro groups on the phenyl ring can interact with various molecular targets, influencing the properties and activities of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,4-dichloro-D-homophenylalanine: Similar in structure but with different positions of the dichloro groups.
Fmoc-2,5-dichloro-D-homophenylalanine: Another variant with dichloro groups at different positions.
Fmoc-D-homophenylalanine: Lacks the dichloro substituents, making it less reactive in certain chemical reactions.
Uniqueness
Fmoc-2,4-dichloro-D-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning allows for specific interactions with molecular targets, making it a valuable tool in peptide synthesis and research .
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2R)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
InChI Key |
CRJTYUFAAFBWAR-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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